4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

Catalog No.
S13379143
CAS No.
62735-34-6
M.F
C19H34N4O2
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

CAS Number

62735-34-6

Product Name

4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

IUPAC Name

4-hexadecanoyl-1,2,4-triazole-3-carboxamide

Molecular Formula

C19H34N4O2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C19H34N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(24)23-16-21-22-19(23)18(20)25/h16H,2-15H2,1H3,(H2,20,25)

InChI Key

DYUCLDXYUCJTQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1C=NN=C1C(=O)N

4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide is a specialized chemical tool belonging to the class of N-acylated triazole carboxamides. Its structure is defined by two key features: a polar 1,2,4-triazole-3-carboxamide headgroup, which is the aglycon of the antiviral drug Ribavirin, and a long, saturated 16-carbon (hexadecanoyl) aliphatic tail.. This specific combination of a polar, hydrogen-bonding capable core with a highly lipophilic chain makes it a subject of investigation for modulating biological targets with significant hydrophobic binding domains, such as enzymes involved in lipid signaling.. Its primary value proposition lies in the precise length and saturation of its acyl chain, which dictates its interaction with specific biological targets and its physicochemical properties.

Research Fit

Scaffold Regiochemically defined 4-isomer for unambiguous antiviral SAR studies
Physicochemical profile Reported high lipophilicity supports lipid-partitioning probe research
Quality attribute Defined melting point enables incoming QC verification

Substituting 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide with analogs featuring different alkyl chain lengths (e.g., decanoyl, C10; or stearoyl, C18) or with the unsubstituted triazole carboxamide core is inadvisable for achieving reproducible results. The length and lipophilicity of the N-acyl chain are primary determinants of biological activity for this compound class, directly influencing target engagement, membrane permeability, and overall potency.. For enzymes with specific hydrophobic channels, such as Fatty Acid Amide Hydrolase (FAAH), the fit of the alkyl chain is critical for binding and inhibition.. Using a shorter or longer chain would alter this interaction, leading to a different pharmacological profile. Evidence from related alkyl-substituted triazole carboxamides confirms that even minor changes to the alkyl group can significantly shift biological effects, establishing that these derivatives are not functionally equivalent..

Substitution Risk

Target4-Isomer (N4-acyl)
Substitute1-Isomer (N1-acyl)
Regiochemistry mismatch may shift spatial presentation and SAR interpretation
TargetC16 Palmitoyl chain
SubstituteC4 / C7 Short-chain analogs
Chain length mismatch may alter lipophilicity, membrane partitioning, and formulation behavior
TargetIsolated single isomer
SubstituteUnseparated 1+2+4 mixture
Isomeric purity mismatch introduces positional heterogeneity and confounds dosing reproducibility

Alkyl Chain Length Dictates Biological Activity

In structure-activity relationship studies of related alkyl-substituted 1,2,4-triazole-3-carboxamides, the specific nature of the alkyl group was proven to be a primary driver of biological activity. For instance, n-decyloxymethyl derivatives demonstrated potent antiproliferative effects against leukemia cell lines at low micromolar concentrations, an effect not uniformly observed across other chain lengths.. This highlights that the alkyl substituent is not merely a lipophilic ballast but a key recognition element for biological targets.

Evidence DimensionAntiproliferative Activity (GI50)
Target Compound DataThe C16 chain is a specific structural variant within a class where chain length dictates potency.
Comparator Or Baselinen-Decyloxymethyl derivative (a C10 analog) induced leukemia cell death at low micromolar concentrations.
Quantified DifferenceActivity is highly dependent on the specific alkyl chain structure, demonstrating non-equivalence between analogs.
ConditionsIn vitro antiproliferative assay against CCRF-SB and K562 leukemia cell lines.

This evidence confirms that selecting a specific chain length is critical, as analogs are not interchangeable and will yield different quantitative outcomes in biological assays.

Regiochemical Position
Class-level inference
4-Acyl (N4) vs. 1-Acyl (N1); no quantitative comparative data for isolated isomers
Regiochemical definition enables unambiguous SAR interpretation
Only unseparated mixture has biological data; individual isomer activity unknown

Lipophilicity for In Vitro Assay Handling

The C16 hexadecanoyl chain imparts significant lipophilicity (hydrophobicity) to the molecule. This physical property dictates its solubility profile, making it readily soluble in organic solvents such as DMSO and ethanol, which are the standard vehicles for preparing high-concentration stock solutions for biological screening.. Conversely, it exhibits poor solubility in aqueous buffers, a critical consideration for experimental design.

Evidence DimensionSolubility Profile
Target Compound DataHigh solubility in standard organic solvents (e.g., DMSO, ethanol) used for stock solutions.
Comparator Or BaselineUnsubstituted 1,2,4-triazole-3-carboxamide (polar core), which is soluble in water but has limited solubility in non-polar organic solvents.
Quantified DifferenceOpposite solubility characteristics, dictating entirely different handling procedures and application suitability.
ConditionsStandard laboratory conditions for preparing stock solutions for biological assays.

Predictable solubility in standard organic solvents ensures compatibility with established high-throughput screening and cell-based assay protocols, preventing compound precipitation and ensuring accurate concentration delivery.

Chain Length SAR
Cross-study comparable
C4: 9/15 survival; C7: 6/15; C16: not quantified in patent assay
Chain-length dependent response context from patent mixture data
200 mg/kg p.o.; influenza A2 mouse model; C16 mixture not tabulated

Structural Fit for Hydrophobic Enzyme Channels

The molecular architecture of this compound is well-suited for inhibiting enzymes that process endogenous long-chain fatty acid amides, such as Fatty Acid Amide Hydrolase (FAAH). The FAAH active site contains a hydrophobic acyl chain binding channel that accommodates its native substrates (e.g., anandamide).. The C16 chain of 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide is an appropriate length to occupy this channel, making it a relevant tool compound for studying this enzyme class, whereas the unsubstituted polar core would be incapable of such binding.

Evidence DimensionStructural Compatibility with Target Class
Target Compound DataPossesses a long (C16) lipophilic tail required to engage hydrophobic enzyme binding channels.
Comparator Or BaselineUnsubstituted 1,2,4-triazole-3-carboxamide, which lacks any significant lipophilic component.
Quantified DifferenceStructurally equipped for hydrophobic channel binding vs. structurally incapable of binding.
ConditionsBinding to enzymes with hydrophobic substrate channels, such as serine hydrolases like FAAH.

This structural fit makes the compound a valid choice for investigating specific enzyme targets involved in lipid metabolism, a function the unsubstituted core or analogs with very short chains cannot perform.

Thermal Identity
Supporting evidence
m.p. 145–160 °C (dec.)
Defined melting point supports QC verification and isomer identity check
Capillary method; decomposition at melting; vs. C4 mixture 186–188 °C
Lipophilicity
Cross-study comparable
Predicted LogP ~8.93
Reported high lipophilicity supports membrane-partitioning research context
Computational prediction; experimental LogP not available; vs. ribavirin LogP −1.8
Biological Data Gap
Data to verify
No quantitative bioactivity data for isolated 4-isomer in public literature
Isolated isomer bioactivity remains uncharacterized; not a pre-validated hit
Patent mixture data does not validate individual isomer activity

Tool Compound for Lipid-Metabolizing Enzymes

Based on its structural features, this compound is a rational choice for use as a tool compound or potential inhibitor in assays involving enzymes with long, hydrophobic binding pockets, such as Fatty Acid Amide Hydrolase (FAAH) or other serine hydrolases involved in lipid signaling..

SAR Reference Standard

For researchers developing novel enzyme inhibitors, this compound serves as a valuable reference standard representing the C16 saturated acyl chain variant. Its specific activity can be compared against analogs with shorter, longer, branched, or unsaturated chains to precisely map the structural requirements for target binding and potency..

Lipid-Based Formulation Component

The compound's high lipophilicity makes it suitable for incorporation into non-aqueous or lipid-based systems, such as micelles, liposomes, or specialized lipid-bilayer assay platforms. Its predictable solubility in organic solvents ensures compatibility with the formulation processes for these systems..

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiviral SAR studies
Regiochemically defined single-isomer scaffold
Position-specific target engagement and SAR interpretation
Lipid-partitioning probe research
Reported high lipophilicity
Membrane partitioning and bilayer insertion
Synthetic intermediate
Defined isomeric identity and purity
Downstream derivatization reproducibility
Chromatographic reference standard
Defined thermal and retention identity
Isomer separation and QC method validation

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

350.26817634 g/mol

Monoisotopic Mass

350.26817634 g/mol

Heavy Atom Count

25

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